molecular formula C8H14Cl2N2O B1322729 (4-Methoxybenzyl)hydrazine dihydrochloride CAS No. 412327-07-2

(4-Methoxybenzyl)hydrazine dihydrochloride

Cat. No. B1322729
Key on ui cas rn: 412327-07-2
M. Wt: 225.11 g/mol
InChI Key: XMPHUNHAMDBTBE-UHFFFAOYSA-N
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Patent
US07897600B2

Procedure details

To a solution of 4 N hydrogen chloride in dioxane (2000 mL, 8.00 mol HCl), add tert-butyl 2-(4-methoxybenzyl)hydrazinecarboxylate (324 g, 1.09 mol) dissolved in a minimal amount of dioxane, slowly over a period of 1 h. A precipitate gradually forms. Allow the solution to stir 16 h at 20±5° C. Collect the solids by filtration. Slurry the solids in heptane (2000 mL) and isolate the solids by filtration. Dry the solids using a nitrogen press to give the title compound (242.3 g, 1.08 mol, 98%). 1H NMR (400 MHz, DMSO-d6) δ 8.2-9.0 (bs, 5H), 7.3-7.4 (d, 2H), 6.8-7.0 (d, 2H), 4.0 (s, 2H), 3.7 (s, 3H).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
324 g
Type
reactant
Reaction Step One
Quantity
2000 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Yield
98%

Identifiers

REACTION_CXSMILES
[ClH:1].[CH3:2][O:3][C:4]1[CH:19]=[CH:18][C:7]([CH2:8][NH:9][NH:10]C(OC(C)(C)C)=O)=[CH:6][CH:5]=1>O1CCOCC1>[ClH:1].[ClH:1].[CH3:2][O:3][C:4]1[CH:19]=[CH:18][C:7]([CH2:8][NH:9][NH2:10])=[CH:6][CH:5]=1 |f:3.4.5|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl
Name
Quantity
324 g
Type
reactant
Smiles
COC1=CC=C(CNNC(=O)OC(C)(C)C)C=C1
Name
Quantity
2000 mL
Type
solvent
Smiles
O1CCOCC1
Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O1CCOCC1

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
20 (± 5) °C
Stirring
Type
CUSTOM
Details
to stir 16 h at 20±5° C
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
Collect the solids
FILTRATION
Type
FILTRATION
Details
by filtration
CUSTOM
Type
CUSTOM
Details
isolate the solids
FILTRATION
Type
FILTRATION
Details
by filtration
CUSTOM
Type
CUSTOM
Details
Dry the solids

Outcomes

Product
Details
Reaction Time
16 h
Name
Type
product
Smiles
Cl.Cl.COC1=CC=C(CNN)C=C1
Measurements
Type Value Analysis
AMOUNT: AMOUNT 1.08 mol
AMOUNT: MASS 242.3 g
YIELD: PERCENTYIELD 98%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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